5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
The synthesis of 5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Cyclocondensation reactions: Using β-enaminones with NH-5-aminopyrazoles.
Microwave-assisted processes: These methods offer time efficiency and high yields.
Industrial production: Large-scale production may involve optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution reactions: Common reagents include electrophilic agents that react with the nitrogen or carbon atoms in the pyrazolo[1,5-a]pyrimidine ring.
Oxidation and reduction: These reactions can modify the functional groups attached to the core structure.
Major products: The products formed depend on the specific reagents and conditions used, often resulting in functionalized derivatives of the parent compound.
Scientific Research Applications
5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications:
Medicinal chemistry: Investigated for its potential as an antimicrobial, anticancer, antianxiety, and anti-proliferative agent.
Biological studies: Used in studies related to enzyme inhibition, including carboxylesterase and PDE10A inhibitors.
Industrial applications: Employed in the development of organic light-emitting diodes (OLEDs) and semiconductor materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Zaleplon and indiplon: These are sedative agents with a similar core structure.
Ocinaplon: An anxiolytic agent that shares the pyrazolo[1,5-a]pyrimidine scaffold.
Unique features: The specific substitutions on the pyrazolo[1,5-a]pyrimidine ring in this compound confer unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-12(2)10-19-17-9-14(4)21-18-16(11-20-22(17)18)15-7-5-13(3)6-8-15/h5-9,11-12,19H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNOQZHEVULOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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